3-Chloro-3'-methylbenzophenone

Overview

Description

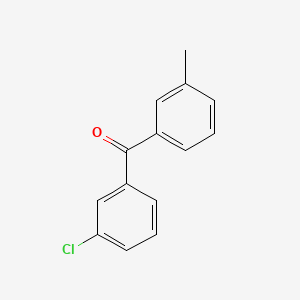

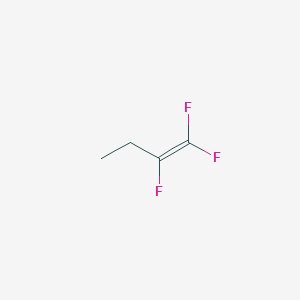

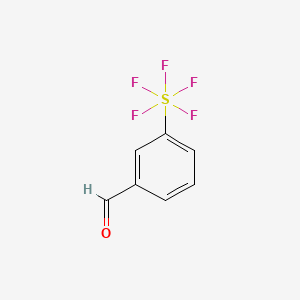

3-Chloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 . It is also known by its IUPAC name (3-chlorophenyl)(3-methylphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3-Chloro-3’-methylbenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is further bonded to another benzene ring. One of these benzene rings has a chlorine atom (Cl) substituted at the 3-position, and the other benzene ring has a methyl group (CH3) substituted at the 3’-position .Scientific Research Applications

Photophysical and Photochemical Reactions

The photophysical and photochemical reactions of methylbenzophenones, including compounds similar to 3-Chloro-3'-methylbenzophenone, have been extensively studied. These studies typically use advanced spectroscopic techniques like femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy. For instance, 3-methylbenzophenone has shown unique behaviors in acidic solutions, such as acid-catalyzed proton exchange reactions, which compete with photohydration reactions (Ma et al., 2013).

Oxidative Dearomatization

Oxidative dearomatization studies have involved benzophenone derivatives, including 3-Chloro-3'-methylbenzophenone. These studies focus on the chemical transformation of phenols and anilines into various derivatives through reactions mediated by λ3- and λ5-iodane (Quideau et al., 2005).

Photochemistry in Organic Synthesis

Benzophenone derivatives, including 3-Chloro-3'-methylbenzophenone, are used in photochemical reactions in organic synthesis. These compounds undergo various photochemical transformations, such as hydrogen migration and cyclization, under specific conditions, demonstrating their utility in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Chemistry

In environmental chemistry, the effects of compounds like 3-Chloro-3'-methylbenzophenone are studied for their interactions with other substances in the environment. This includes the investigation of chlorination products in water and the formation of potentially hazardous compounds (Takanashi et al., 2012).

Fluorescent Sensors

Benzophenone derivatives have been utilized in developing fluorescent sensors for detecting metal ions. These sensors, including those derived from 3-Chloro-3'-methylbenzophenone, show high selectivity and sensitivity, and are useful in various applications such as bio-imaging (Ye et al., 2014).

Electrochemistry

Electroreduction studies involving methylbenzophenone derivatives explore their potential in creating enantioselective electrodes. These studies investigate the mechanisms of reduction and their application in electrochemical processes (Schwientek et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

3-Chloro-3’-methylbenzophenone is a derivative of benzophenone, which has been found to exhibit strong antitumor activity . The primary targets of this compound are key genes involved in tumor pathways, such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 . These genes play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them potential targets for antitumor compounds .

Mode of Action

It is believed to interact with its target genes, leading to changes in their activity . This interaction could potentially inhibit the proliferation of tumor cells and induce apoptosis, thereby exhibiting its antitumor activity .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-3’-methylbenzophenone are likely related to its antitumor activity. The compound is thought to influence multiple tumor pathways, affecting the activity of key genes . .

Result of Action

The result of 3-Chloro-3’-methylbenzophenone’s action is likely the inhibition of tumor cell proliferation and the induction of apoptosis . This is based on its observed antitumor activity and the roles of its target genes . .

properties

IUPAC Name |

(3-chlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSZCIJIQEGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373992 | |

| Record name | 3-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-methylbenzophenone | |

CAS RN |

71372-41-3 | |

| Record name | 3-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)

![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)

![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)